

An In-depth Technical Guide on the Thermodynamic Properties of N-propylisobutylamine

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Compound of Interest

Compound Name: 2-Methyl-n-propyl-1-propanamine

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of N-propylisobutylamine. Due to the limited availability of direct experimental data for N-propylisobutylamine, this document presents a compilation of data for its structural isomers and related amine compounds to serve as a valuable reference. Furthermore, detailed experimental protocols for determining key thermodynamic parameters are provided, alongside visualizations of these workflows. This guide is intended to support researchers, scientists, and professionals in the fields of chemistry and drug development in understanding and predicting the physicochemical behavior of N-propylisobutylamine and related molecules.

Introduction

N-propylisobutylamine is a secondary amine with the molecular formula $C_7H_{17}N$. Its structure, featuring a propyl group and an isobutyl group attached to a nitrogen atom, influences its physical and chemical properties, including its thermodynamic behavior. A thorough understanding of these properties is crucial for a variety of applications, from chemical process design and optimization to its potential use as a building block in the synthesis of pharmaceuticals and other specialty chemicals.

This guide addresses the current gap in readily available, consolidated thermodynamic data for N-propylisobutylamine. By presenting data for its isomers and outlining the standard

experimental methodologies, this document aims to provide a robust framework for estimating and understanding the properties of the target compound.

Thermodynamic Data

Quantitative thermodynamic data for N-propylisobutylamine is not extensively reported in the literature. To provide a useful point of reference, the following tables summarize the available experimental data for its structural isomer, di-n-propylamine, as well as other related amines. These compounds share the same molecular weight or structural motifs, making their properties relevant for comparative analysis.

Table 1: General and Physical Properties of N-propylisobutylamine Isomers and Related Amines

Property	Di-n-propylamine	1-Heptanamine	Triethylamine
Molecular Formula	C ₆ H ₁₅ N	C ₇ H ₁₇ N	C ₆ H ₁₅ N
Molecular Weight (g/mol)	101.19	115.22	101.19
Boiling Point (°C)	109.3 - 112	155	89.5
Melting Point (°C)	-63 to -40	-23	-114.7
Density (g/cm ³ at 20°C)	0.72 - 0.74	0.776	0.726

Table 2: Thermodynamic Properties of N-propylisobutylamine Isomers and Related Amines

Property	Di-n-propylamine	1-Heptanamine	Triethylamine
Enthalpy of Vaporization (ΔH_{vap}) (kJ/mol)	37 - 40	48.9	34.94
Liquid Heat Capacity (C_p) (J/g·K)	~2.15	Not Available	2.16
Vapor Pressure (mmHg at 25°C)	30 - 32	Not Available	68
Standard Enthalpy of Formation ($\Delta_f H^\ominus_{\text{liquid}}$) (kJ/mol)	-156.1 to -153.1	-203.4	-169

Experimental Protocols

This section details the standard experimental methodologies for determining the key thermodynamic properties of amines like N-propylisobutylamine.

Determination of Heat Capacity (C_p) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used technique for measuring the heat capacity of liquids and solids.[1][2][3] The method involves heating a sample and a reference material at a controlled rate and measuring the difference in heat flow required to maintain both at the same temperature.

Methodology:

- **Sample Preparation:** A small, precisely weighed amount of the liquid amine (typically 5-15 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
- **Instrument Calibration:** The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium, zinc).

- Measurement Procedure:
 - An initial baseline is established by running the empty sample and reference pans through the desired temperature program.
 - A sapphire standard, with a well-known heat capacity, is run under the same conditions to provide a calibration factor.
 - The sample is then run using the same temperature program.
- Data Analysis: The heat flow difference between the sample and the empty pan is measured. The specific heat capacity is calculated using the following equation:

$$C_p = (\Delta q / \Delta t) * (\beta / m)$$

where:

- C_p is the specific heat capacity
- $\Delta q / \Delta t$ is the difference in heat flow between the sample and the baseline
- β is the heating rate
- m is the mass of the sample

Determination of Vapor Pressure

Several methods are employed to measure the vapor pressure of a liquid as a function of temperature. Common techniques include the static method, the ebulliometric (boiling point) method, and the transpiration method.^{[4][5]}

Ebulliometric Method: This method involves measuring the boiling point of the liquid at different externally controlled pressures.

- Apparatus: An ebulliometer is used, which consists of a boiling flask, a condenser, and a system for precise pressure and temperature measurement.
- Procedure:

- The liquid sample is placed in the boiling flask.
- The system pressure is set to a specific value using a vacuum pump and a pressure controller.
- The sample is heated until it boils, and the equilibrium temperature is recorded.
- This process is repeated for a range of pressures.
- Data Analysis: The vapor pressure at a given temperature is equal to the external pressure at which the liquid boils at that temperature. The data is often fitted to the Antoine equation or the Clausius-Clapeyron equation to describe the vapor pressure-temperature relationship.

Determination of Enthalpy of Vaporization (ΔH_{vap})

The enthalpy of vaporization can be determined indirectly from vapor pressure data or directly using calorimetric methods.

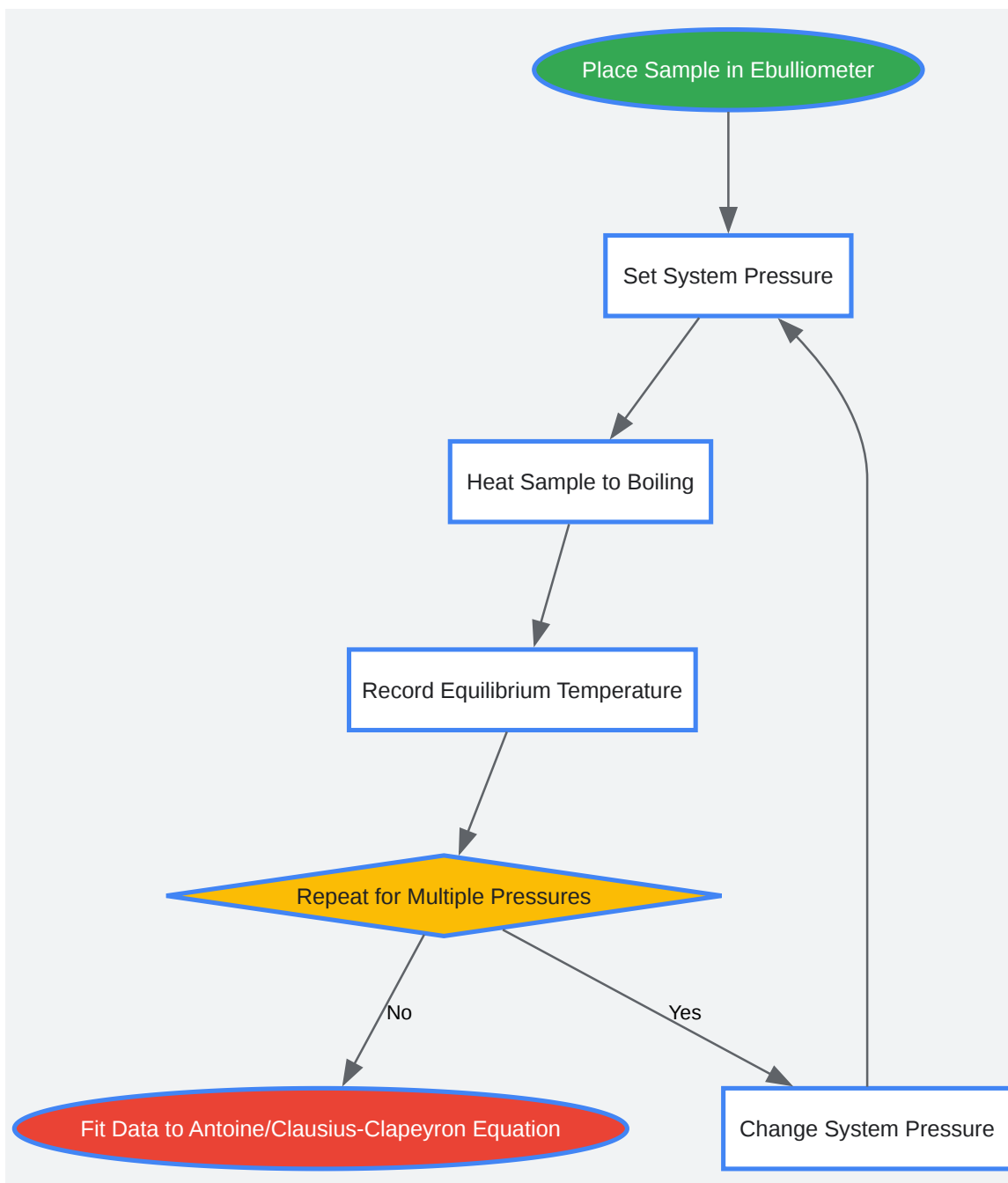
Direct Calorimetric Measurement: A specialized calorimeter, such as a differential scanning calorimeter adapted for vaporization measurements, can be used.

- Sample Preparation: A small amount of the liquid is placed in a sample pan with a pinhole in the lid to allow for vaporization.
- Procedure: The sample is heated at a constant rate through its boiling point. The instrument measures the heat absorbed by the sample during the phase transition from liquid to gas.^[6]
- Data Analysis: The enthalpy of vaporization is determined by integrating the area of the endothermic peak on the DSC thermogram corresponding to the vaporization process.

Visualizations

The following diagrams illustrate the general workflows for the experimental determination of thermodynamic properties.





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References

- 1. researchgate.net [researchgate.net]
- 2. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 3. indigitallibrary.inl.gov [indigitallibrary.inl.gov]
- 4. Vapor pressure - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. calnesis.com [calnesis.com]
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